

MI-3454 degradation and metabolism in in vivo studies

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Compound of Interest

Compound Name: MI-3454

Cat. No.: B15568880

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MI-3454 In Vivo Studies: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies with **MI-3454**, a potent and orally bioavailable inhibitor of the menin-MLL1 interaction. This guide includes frequently asked questions, troubleshooting advice, comprehensive data tables, and detailed experimental protocols to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosing regimen for **MI-3454** in mouse models of leukemia?

A1: In preclinical mouse models of MLL-rearranged or NPM1-mutated leukemia, **MI-3454** has been shown to be effective when administered orally (p.o.). A common dosing regimen is 100 mg/kg, administered twice daily (b.i.d.).^{[1][2]} In some studies, a once-daily (q.d.) administration of 120 mg/kg has also been shown to be sufficient to block leukemia progression.^[3]

Q2: What is the oral bioavailability and half-life of **MI-3454** in mice?

A2: Pharmacokinetic studies in mice have demonstrated that **MI-3454** has high oral bioavailability of approximately 77%.^{[1][2]} The half-life of **MI-3454** in mice is approximately 3.2

hours after oral administration.[1][2]

Q3: How stable is **MI-3454** in liver microsomes?

A3: **MI-3454** exhibits favorable stability in both murine and human liver microsomes. The half-life is 20.4 minutes in murine liver microsomes and 37.1 minutes in human liver microsomes.[1][2][3]

Q4: What is known about the metabolism of **MI-3454** and its potential for drug-drug interactions?

A4: While specific in vivo degradation products and detailed metabolic pathways of **MI-3454** are not extensively described in the available literature, studies have shown that **MI-3454** does not potently inhibit major cytochrome P450 (CYP450) enzymes, with less than 50% inhibition at a concentration of 10 μ M for most CYPs.[1][2][3] This suggests a lower potential for drug-drug interactions mediated by CYP450 inhibition.

Q5: Does **MI-3454** cross the blood-brain barrier?

A5: **MI-3454** has shown limited ability to cross the blood-brain barrier, with lower levels of the compound detected in the brain and cerebrospinal fluid of mice.[2][3]

Q6: What are the expected on-target effects of **MI-3454** in vivo?

A6: **MI-3454** is a selective inhibitor of the menin-MLL1 interaction. Its in vivo administration in mouse models of MLL-rearranged or NPM1-mutated leukemia leads to a marked reduction in the expression of MLL fusion target genes, such as MEIS1, HOXA9, and MEF2C.[1][4][5] A significant downregulation of MEIS1 expression is a potential pharmacodynamic biomarker of treatment response.[1][6][7] This on-target activity leads to the inhibition of leukemia progression and can induce complete remission.[1][6][7]

Q7: Is **MI-3454** well-tolerated in vivo?

A7: Studies in mice have shown that **MI-3454** is well-tolerated at therapeutic doses. No significant toxicity or reduction in mouse body weight was observed during treatment, and it did not impair normal hematopoiesis.[1][6][7][8]

Troubleshooting Guide

| Issue | Possible Cause | Recommendation |
|--|--|--|
| Lack of efficacy in a leukemia mouse model | Suboptimal dosing regimen. | Ensure the use of a validated dosing regimen, such as 100 mg/kg p.o. b.i.d.[1][2] Consider dose escalation studies if necessary. |
| Poor oral absorption. | Prepare the formulation as described in published protocols. Ensure proper gavage technique to deliver the full dose to the stomach. | |
| The leukemia model is not dependent on the menin-MLL1 interaction. | Confirm that the cell line or patient-derived xenograft (PDX) model harbors an MLL1 rearrangement or NPM1 mutation, as MI-3454 is highly selective for these subtypes.[1][6] | |
| High variability in pharmacokinetic data | Inconsistent dosing or sampling times. | Strictly adhere to the dosing schedule and blood sampling time points. |
| Issues with the analytical method for quantifying MI-3454. | Validate the bioanalytical method for accuracy, precision, and sensitivity. | |
| Unexpected toxicity or adverse effects | Off-target effects (though reported to be minimal). | Reduce the dose or dosing frequency. Monitor the animals closely for any signs of toxicity. |
| Issues with the vehicle formulation. | Ensure the vehicle is well-tolerated and prepared correctly. | |
| Difficulty in detecting pharmacodynamic biomarkers | Inadequate sample collection or processing. | Collect bone marrow or peripheral blood at the expected time of peak drug |

effect. Process samples promptly and use validated methods for gene expression analysis (e.g., qRT-PCR).

Insufficient drug exposure. Confirm drug exposure through pharmacokinetic analysis.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetics of MI-3454 in Mice

| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration | Reference |
|---|----------------------------|-----------------------------------|-----------|
| Dose | 100 mg/kg | 15 mg/kg | [1] |
| Half-life ($t_{1/2}$) | 3.2 hours | 2.4 hours | [1][3] |
| C _{max} | 4698 ng/mL | - | [3] |
| AUC | 32,631 h•ng/mL | - | [1][2] |
| Oral Bioavailability | ~77% | - | [1][2] |
| Clearance (CL) | - | 2375 mL/hours•kg | [3] |
| Volume of Distribution (V _{ss}) | - | 5358 mL/kg | [3] |

Table 2: In Vitro Stability of MI-3454 in Liver Microsomes

| Species | Half-life ($t_{1/2}$) | Reference |
|---------|-------------------------|-----------|
| Murine | 20.4 minutes | [1][2][3] |
| Human | 37.1 minutes | [1][2][3] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model of MLL-Rearranged Leukemia

This protocol is based on studies using the MV-4-11 human MLL leukemic cell line.^{[1][2]}

1. Animal Model:

- Use immunodeficient mice (e.g., NSG mice) to allow for the engraftment of human leukemia cells.

2. Cell Line and Transplantation:

- Culture MV-4-11 cells (harboring the MLL-AF4 fusion) according to the supplier's recommendations.
- For tracking leukemia progression, consider transducing the cells with a luciferase reporter vector.
- Inject 5×10^6 MV-4-11 cells intravenously (i.v.) into each mouse.

3. Treatment with **MI-3454**:

- Prepare **MI-3454** in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Initiate treatment 5-7 days after cell transplantation.
- Administer **MI-3454** orally (p.o.) at a dose of 100 mg/kg twice daily (b.i.d.) or 120 mg/kg once daily (q.d.).
- Include a vehicle-treated control group.

4. Monitoring Leukemia Progression:

- If using luciferase-expressing cells, perform bioluminescent imaging (BLI) at regular intervals (e.g., weekly) to monitor the leukemia burden.
- Monitor the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen by flow cytometry.

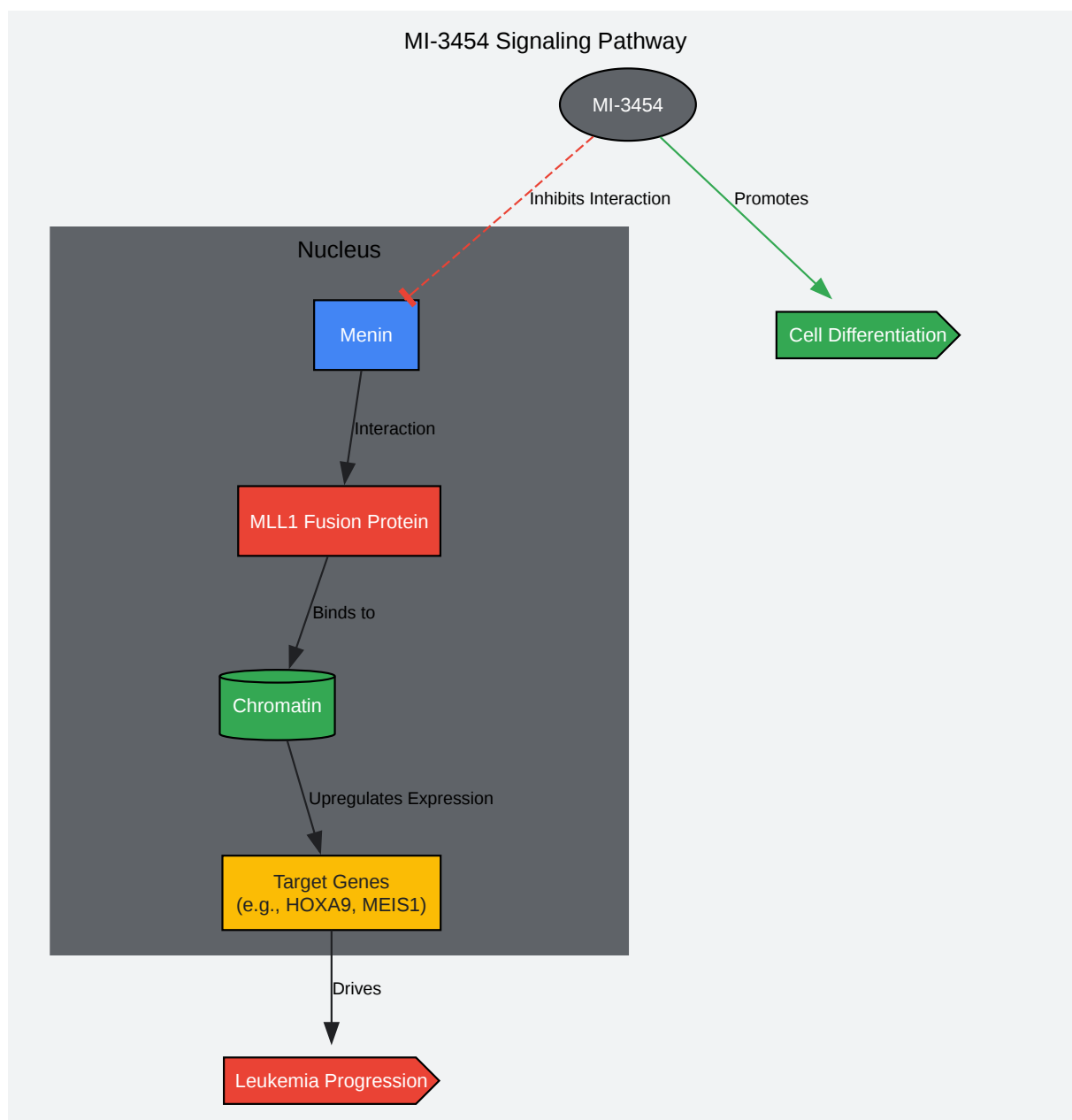
5. Pharmacodynamic Analysis:

- At the end of the study, harvest bone marrow from the mice.
- Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of MLL target genes, such as MEIS1 and HOXA9.

6. Efficacy Endpoints:

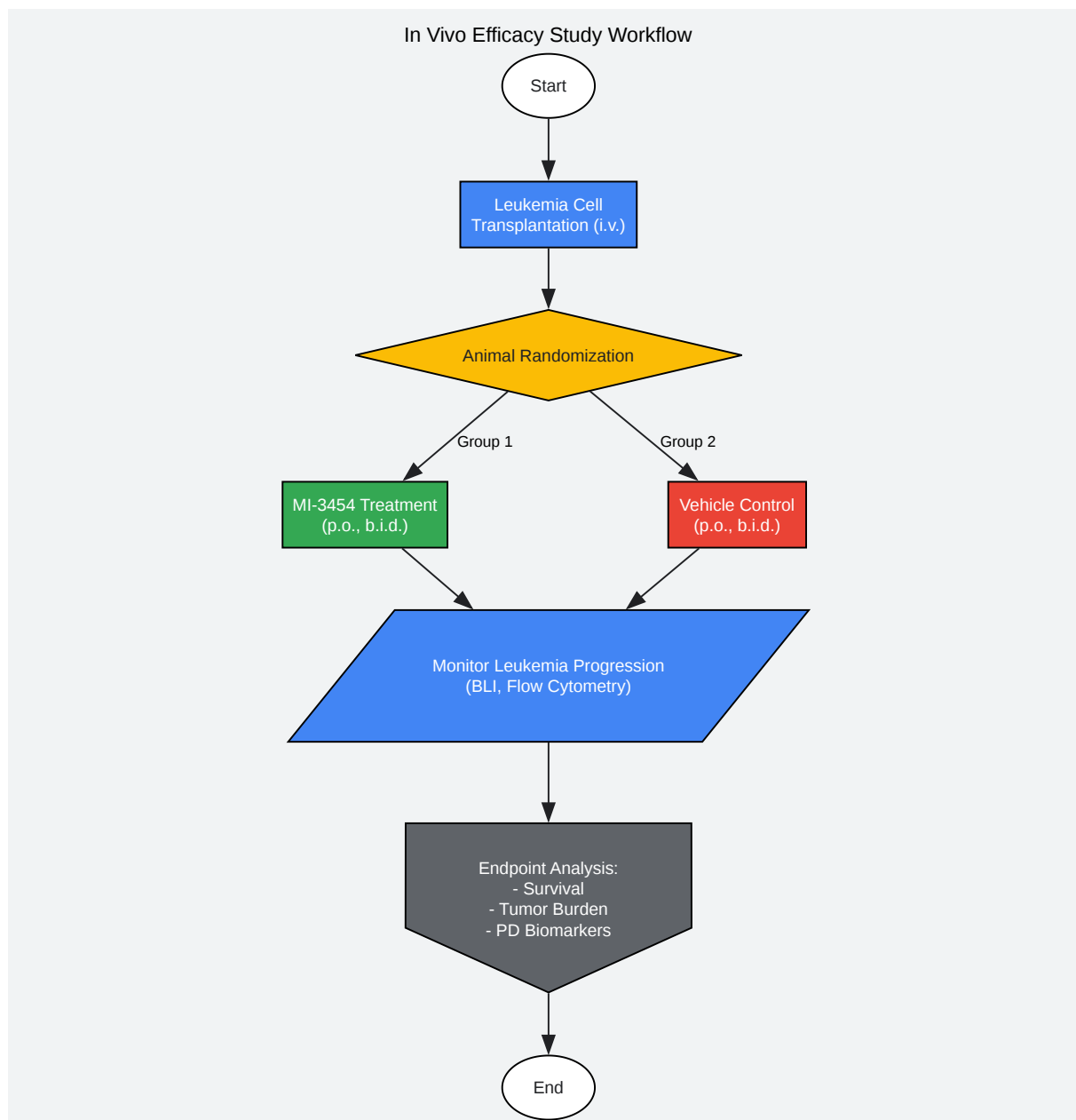
- Primary endpoints can include overall survival, leukemia burden as measured by BLI or flow cytometry, and changes in target gene expression.

Visualizations



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Caption: **MI-3454** inhibits the menin-MLL1 fusion protein interaction, leading to downregulation of target genes and leukemia regression.



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Caption: A typical workflow for an in vivo efficacy study of **MI-3454** in a mouse xenograft model of leukemia.

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